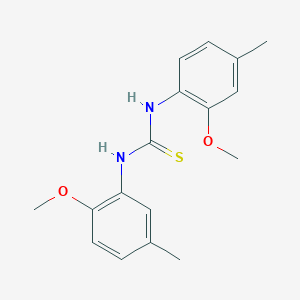

Di-(2-methoxy-5-methylphenyl)thiourea

CAS No.: 63980-68-7

Cat. No.: VC19393744

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63980-68-7 |

|---|---|

| Molecular Formula | C17H20N2O2S |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 1-(2-methoxy-4-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea |

| Standard InChI | InChI=1S/C17H20N2O2S/c1-11-6-8-15(20-3)14(9-11)19-17(22)18-13-7-5-12(2)10-16(13)21-4/h5-10H,1-4H3,(H2,18,19,22) |

| Standard InChI Key | OGDPRTUTXQONQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)C)OC |

Introduction

Chemical Structure and Physicochemical Properties

Di-(2-methoxy-5-methylphenyl)thiourea (molecular formula: C₁₇H₂₀N₂O₂S) features a thiourea backbone (-NH-CS-NH-) flanked by two aromatic rings substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively. The compound’s molecular weight is 304.41 g/mol, with a planar thiourea moiety enabling hydrogen bonding and π-π stacking interactions . The methoxy groups enhance electron density on the aromatic rings, while methyl substituents contribute to steric bulk, influencing binding affinities to biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂S |

| Molecular Weight | 304.41 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 4 (S, O, O, N) |

| Topological Polar Surface Area | 78.4 Ų |

The compound’s solubility is limited in polar solvents like water but moderate in dimethyl sulfoxide (DMSO) and dichloromethane, making it suitable for organic synthesis .

Synthesis and Characterization

Synthetic Routes

Di-(2-methoxy-5-methylphenyl)thiourea is typically synthesized via nucleophilic addition-elimination reactions. A common method involves reacting 2-methoxy-5-methylphenyl isothiocyanate with a secondary amine under anhydrous conditions . For example:

This reaction proceeds in benzene or toluene at 60–80°C, yielding 40–75% product after recrystallization . Alternative routes employ thiophosgene or potassium thiocyanate to generate intermediate isothiocyanates .

Analytical Characterization

-

FT-IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C=S stretch), and 1020 cm⁻¹ (C-O-C stretch) confirm functional groups .

-

¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while methoxy (-OCH₃) and methyl (-CH₃) groups appear at δ 3.8 and δ 2.3 ppm, respectively .

-

X-ray Crystallography: Reveals a planar thiourea core with dihedral angles of 15–20° between aromatic rings, optimizing intermolecular interactions .

Biological Activities and Mechanisms

Enzyme Inhibition

Di-(2-methoxy-5-methylphenyl)thiourea demonstrates potent inhibition of urease (IC₅₀: 0.35–7.32 µg/mL) and α-glucosidase (IC₅₀: 2.1 µM) . Urease inhibition occurs via competitive binding to the enzyme’s active site, disrupting nitrogen metabolism in pathogens like Helicobacter pylori . Similarly, α-glucosidase inhibition reduces postprandial blood glucose levels, suggesting antidiabetic potential .

Antimicrobial and Anti-Biofilm Effects

Against Staphylococcus aureus and Candida albicans, the compound exhibits MIC values of 4–16 µg/mL, comparable to fluconazole . Its anti-biofilm activity (IC₅₀: 1.5 µg/mL) stems from disruption of extracellular polymeric substances (EPS) and quorum-sensing pathways .

Agricultural Applications

As a contact insecticide, it achieves 90% mortality in diamondback moth larvae (Plutella xylostella) at 50 ppm, outperforming commercial analogs like chlorpyrifos . The methoxy groups enhance lipid membrane permeability, accelerating neurotoxin delivery .

Comparative Analysis with Related Thioureas

Table 2: Structural and Functional Comparisons

| Compound | Substituents | Key Activity |

|---|---|---|

| N-(2-Methoxy-5-methylphenyl)thiourea | Single aromatic ring | Moderate urease inhibition |

| 1-Phenyl-2-thiourea | Unsubstituted phenyl | Low antimicrobial activity |

| N,N-Diethylthiourea | Alkyl groups | Metal chelation |

The dual aromatic rings and electron-donating groups in di-(2-methoxy-5-methylphenyl)thiourea confer superior bioactivity compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume